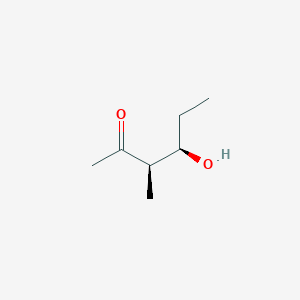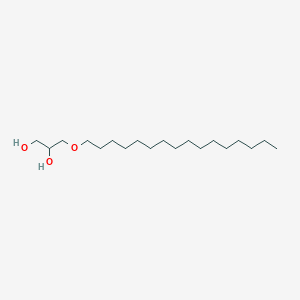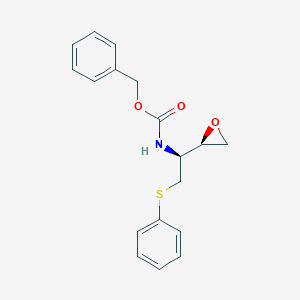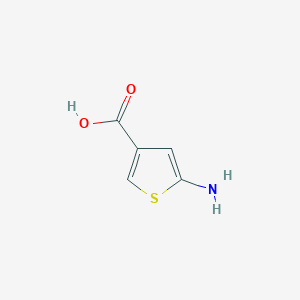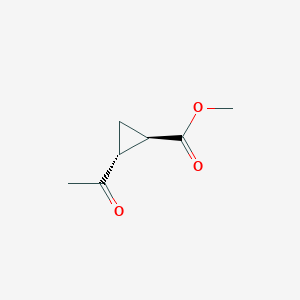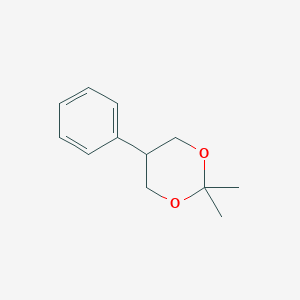
2,2-Dimethyl-5-phenyl-1,3-dioxane
Overview
Description
2,2-Dimethyl-5-phenyl-1,3-dioxane is a chemical compound . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
The compound can be synthesized by the reaction of aromatic aldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione in biobased gluconic acid aqueous solution at 40 ℃ .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-5-phenyl-1,3-dioxane can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane include a density of 1.1±0.1 g/cm3, a boiling point of 347.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Synthesis of Alcohol Derivatives : The hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to produce alcohol derivatives like 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts is a significant application. This process was studied in both liquid and gas phases, showing the efficiency of copper-loaded catalysts in these reactions (Paczkowski & Hölderich, 1997).
Crystal and Molecular Structures : X-ray diffraction studies have been conducted to understand the crystal and molecular structures of 2,2-dimethyl-5-phenyl-1,3-dioxane derivatives. These studies provide insights into the conformation and bonding characteristics of these compounds, which are crucial for their applications in synthesis and material science (Coppernolle et al., 2010).
Conformational Preference Studies : Research on the conformational preference of similar compounds, like 2-phenyl-5-nitro-1,3-dioxane, provides insights into the structural behavior of 2,2-Dimethyl-5-phenyl-1,3-dioxane under different conditions. These studies are important for understanding the reactivity and stability of these compounds (Arbuzov et al., 1975).
Oxidation Reactions : The kinetics and mechanisms of oxidation reactions involving 1,3-dioxane derivatives, including 2,2-dimethyl variants, were studied. Understanding these reactions is crucial for applications in organic synthesis and chemical processing (Akbalina et al., 2002).
Polymerization Behavior : The anionic equilibrium polymerization of cyclic carbonates, including derivatives of 1,3-dioxane, was investigated. This research is relevant for material science, particularly in the synthesis of polymers and plastics (Matsuo et al., 1998).
Synthesis of Drug Precursors : The compound's derivatives have been used in the synthesis of various drug precursors and perspective ligands, showcasing its utility in medicinal chemistry (Dotsenko et al., 2019).
properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2)13-8-11(9-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRDUDFKHPIRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenyl-1,3-dioxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



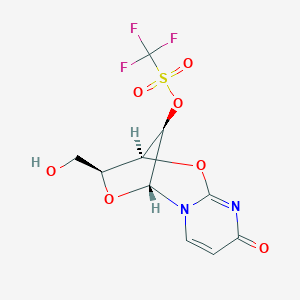
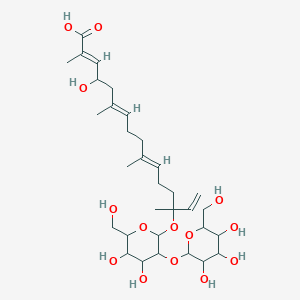
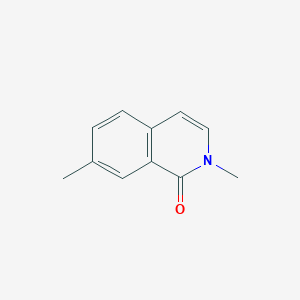
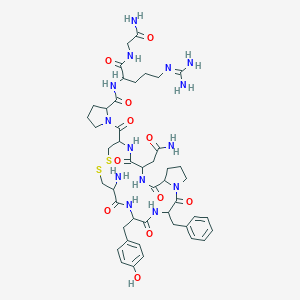
![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)
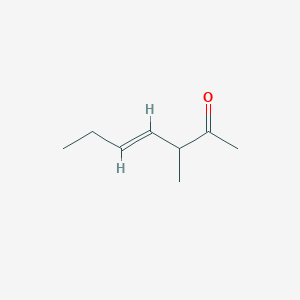
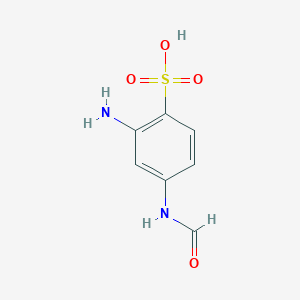
![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)
